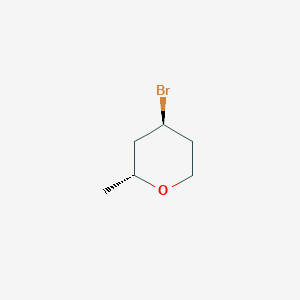
rac-(2R,4S)-4-bromo-2-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-4-bromo-2-methyloxane is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-bromo-2-methyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxanes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-hydroxy-2-methyloxane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-hydroxy-2-methyloxane, 4-cyano-2-methyloxane.
Oxidation: 4-oxo-2-methyloxane.
Reduction: 4-hydroxy-2-methyloxane.
Scientific Research Applications
rac-(2R,4S)-4-bromo-2-methyloxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the stereochemistry of the compound play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-chloro-2-methyloxane
- (2R,4S)-4-fluoro-2-methyloxane
- (2R,4S)-4-iodo-2-methyloxane
Uniqueness
rac-(2R,4S)-4-bromo-2-methyloxane is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1909286-64-1 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 |
IUPAC Name |
(2R,4S)-4-bromo-2-methyloxane |
InChI |
InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
XGUHBPURLJMNNN-RITPCOANSA-N |
SMILES |
CC1CC(CCO1)Br |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)Br |
Canonical SMILES |
CC1CC(CCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine](/img/structure/B1653613.png)
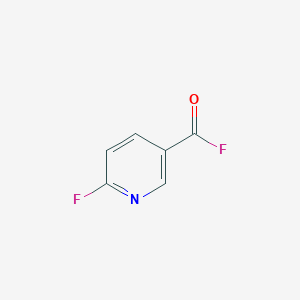
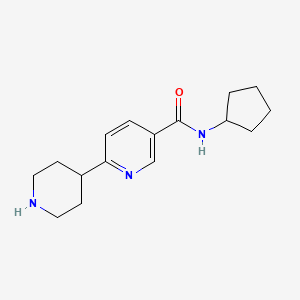
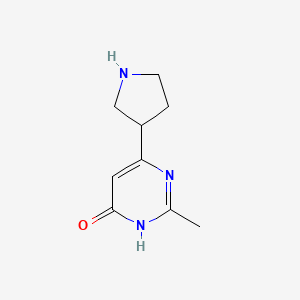
![2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-](/img/structure/B1653620.png)
![Propanenitrile, 2-[(2-chlorophenyl)thio]-](/img/structure/B1653622.png)
![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)
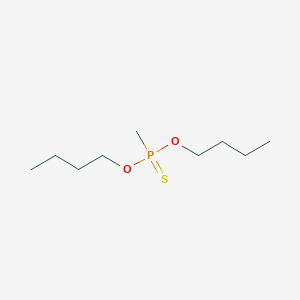
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one](/img/structure/B1653627.png)


